molecular formula C8H9Cl2N3 B131093 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine CAS No. 154117-92-7

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B131093
CAS RN: 154117-92-7
M. Wt: 218.08 g/mol
InChI Key: ZSRQVXSPXHZOAB-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. One approach involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine” is characterized by a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is attached to a pyrimidine ring, forming a complex structure .


Chemical Reactions Analysis

Pyrimidines, including “2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine”, are known to undergo various chemical reactions. One common reaction involves nucleophilic aromatic substitution (SNAr), especially starting from readily available halopyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine ring has been explored as a scaffold for designing selective androgen receptor modulators (SARMs). Researchers have synthesized derivatives of 4-(pyrrolidin-1-yl)benzonitrile, optimizing their structure to achieve selectivity for the androgen receptor . SARMs are of interest due to their potential therapeutic applications in muscle wasting, osteoporosis, and other conditions.

properties

IUPAC Name

2,4-dichloro-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQVXSPXHZOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598739
Record name 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

CAS RN

154117-92-7
Record name 2,4-Dichloro-6-(1-pyrrolidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154117-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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